Cas no 476459-63-9 (N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide
- 476459-63-9
- 4-isopropoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- AKOS001376988
- Z29672753
- F0529-0166
- AB00668039-01
- UPCMLD0ENAT5830374:001
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propan-2-yloxybenzamide
- Oprea1_201862
-
- Inchi: 1S/C13H15N3O2S/c1-8(2)18-11-6-4-10(5-7-11)12(17)14-13-16-15-9(3)19-13/h4-8H,1-3H3,(H,14,16,17)
- InChI Key: ZDMKUXBVTOJFMW-UHFFFAOYSA-N
- SMILES: S1C(C)=NN=C1NC(C1C=CC(=CC=1)OC(C)C)=O
Computed Properties
- Exact Mass: 277.08849790g/mol
- Monoisotopic Mass: 277.08849790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 92.4Ų
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0529-0166-2μmol |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide |
476459-63-9 | 90%+ | 2μmol |
$85.5 | 2023-07-28 | |
| Life Chemicals | F0529-0166-5μmol |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide |
476459-63-9 | 90%+ | 5μmol |
$94.5 | 2023-07-28 | |
| Life Chemicals | F0529-0166-10μmol |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide |
476459-63-9 | 90%+ | 10μmol |
$103.5 | 2023-07-28 | |
| Life Chemicals | F0529-0166-20μmol |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide |
476459-63-9 | 90%+ | 20μmol |
$118.5 | 2023-07-28 | |
| Life Chemicals | F0529-0166-1mg |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide |
476459-63-9 | 90%+ | 1mg |
$81.0 | 2023-07-28 | |
| Life Chemicals | F0529-0166-2mg |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide |
476459-63-9 | 90%+ | 2mg |
$88.5 | 2023-07-28 | |
| Life Chemicals | F0529-0166-3mg |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide |
476459-63-9 | 90%+ | 3mg |
$94.5 | 2023-07-28 | |
| Life Chemicals | F0529-0166-4mg |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide |
476459-63-9 | 90%+ | 4mg |
$99.0 | 2023-07-28 | |
| Life Chemicals | F0529-0166-5mg |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide |
476459-63-9 | 90%+ | 5mg |
$103.5 | 2023-07-28 | |
| Life Chemicals | F0529-0166-10mg |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide |
476459-63-9 | 90%+ | 10mg |
$118.5 | 2023-07-28 |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide
Professional Introduction to N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide (CAS No. 476459-63-9)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide, identified by its CAS number 476459-63-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive research in academic and industrial settings.
The core structure of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide consists of a benzamide moiety linked to a 5-methyl-1,3,4-thiadiazole ring. The presence of the thiadiazole ring is particularly noteworthy, as it is known for its broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The benzamide group further enhances the molecule's potential by contributing to its solubility and bioavailability, which are critical factors in drug design.
In recent years, there has been a surge in research focused on thiadiazole derivatives due to their versatility in modulating various biological pathways. Specifically, the 5-methyl-1,3,4-thiadiazole scaffold has been extensively studied for its ability to interact with enzymes and receptors involved in metabolic disorders and inflammatory diseases. For instance, studies have demonstrated that thiadiazole derivatives can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the pathogenesis of inflammation.
The addition of the propan-2-yloxy group to the benzamide moiety in N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide introduces an additional layer of functionality that can influence the compound's pharmacokinetic properties. The hydroxyl group in the propanyl side chain can engage in hydrogen bonding with biological targets, potentially enhancing binding affinity and selectivity. This modification has been strategically employed in drug development to optimize pharmacological profiles.
One of the most compelling aspects of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide is its potential application in addressing neurological disorders. Emerging research suggests that thiadiazole derivatives can modulate neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. The benzamide group, in particular, has been shown to interact with amyloid-beta plaques and tau protein aggregates, which are hallmark pathological features of these neurodegenerative diseases. This interaction may lead to the development of novel therapeutic strategies.
In addition to its neurological applications, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide holds promise in oncology research. Preclinical studies have indicated that thiadiazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting anti-apoptotic proteins. The unique combination of structural elements in this compound may enhance its ability to selectively target cancer cells while minimizing toxicity to healthy tissues. Further investigation into its mechanism of action could pave the way for new anti-cancer therapies.
The synthesis and characterization of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide have been refined through advanced chemical methodologies. Techniques such as multi-step organic synthesis and high-performance liquid chromatography (HPLC) have enabled researchers to obtain high-purity samples for detailed structural analysis. Spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been instrumental in confirming the molecular structure and identifying any impurities or degradation products.
Evaluation of the pharmacological properties of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide has involved both in vitro and in vivo studies. In vitro assays have focused on assessing its interaction with specific enzymes and receptors relevant to its intended therapeutic applications. For example, enzyme inhibition studies have revealed that this compound exhibits potent activity against COX enzymes, suggesting potential use as an anti-inflammatory agent. Additionally, cell-based assays have demonstrated its ability to modulate signaling pathways associated with neurological disorders.
In vivo studies have provided further insights into the biological activity of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide. Animal models of inflammation have shown that this compound can reduce inflammatory responses without significant side effects. Similarly, animal models of neurological diseases have indicated that it may slow disease progression by attenuating neuroinflammation and preventing neuronal death。 These findings support further development efforts aimed at translating this compound into clinical applications。
The future direction of research on N-(
Besides, investigating the compound's interactions with biological targets at a molecular level will provide valuable insights into its mechanism of action。 This information will be essential for designing next-generation derivatives with enhanced pharmacological properties。 Additionally, exploring novel delivery systems, such as nanoparticles or liposomes, could enhance bioavailability and targeted delivery, further improving therapeutic outcomes。
In conclusion, N-(
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